5-Chloroindole
5-Chloroindole
5-Chloroindole is a 5-substituted indole. It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer). It is a potential positive allosteric modulator (PAM) of the 5-HT3 receptor. It has been reported as strong inhibitor of the copper dissolution in acidic sodium chloride solution. It has been tested as corrosion inhibitor of mild steel in 1N deaerated sulphuric acid. Synthesis of 5-chloroindole, via nitration of indoline has been described.
5-Chloroindole can be synthesized by using 3-chlorobenzaldehyde as starting reagent.
5-Chloroindole can be synthesized by using 3-chlorobenzaldehyde as starting reagent.
Brand Name:
Vulcanchem
CAS No.:
17422-32-1
VCID:
VC21178237
InChI:
InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
SMILES:
C1=CC2=C(C=CN2)C=C1Cl
Molecular Formula:
C8H6ClN
Molecular Weight:
151.59 g/mol
5-Chloroindole
CAS No.: 17422-32-1
Cat. No.: VC21178237
Molecular Formula: C8H6ClN
Molecular Weight: 151.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Chloroindole is a 5-substituted indole. It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer). It is a potential positive allosteric modulator (PAM) of the 5-HT3 receptor. It has been reported as strong inhibitor of the copper dissolution in acidic sodium chloride solution. It has been tested as corrosion inhibitor of mild steel in 1N deaerated sulphuric acid. Synthesis of 5-chloroindole, via nitration of indoline has been described. 5-Chloroindole can be synthesized by using 3-chlorobenzaldehyde as starting reagent. |
|---|---|
| CAS No. | 17422-32-1 |
| Molecular Formula | C8H6ClN |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | 5-chloro-1H-indole |
| Standard InChI | InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H |
| Standard InChI Key | MYTGFBZJLDLWQG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2)C=C1Cl |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator